

# Initial Toxicity Assessment of 5-Cyclopropylisoxazole-4-Carboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No.: B055290

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Disclaimer: This document provides a framework for conducting an initial toxicity assessment of **5-cyclopropylisoxazole-4-carboxylic acid** based on publicly available data and standard toxicological methodologies. No comprehensive experimental toxicity studies for this specific compound have been published to date. Therefore, the information herein outlines a predictive and strategic approach for researchers, scientists, and drug development professionals.

## Introduction

**5-Cyclopropylisoxazole-4-carboxylic acid** is a chemical compound with potential applications in pharmaceutical and chemical synthesis. As with any novel chemical entity, a thorough evaluation of its toxicological profile is a critical step in the risk assessment and development process. In the absence of published experimental data, a tiered approach beginning with in silico (computational) predictions, followed by targeted in vitro assays, is a scientifically sound and resource-efficient strategy. This guide details this proposed workflow, providing methodologies for key experiments and predictive models.

## Compound Identification and Known Hazard Profile

The primary information available for **5-cyclopropylisoxazole-4-carboxylic acid** is from chemical suppliers and databases. This information provides a baseline for its identity and general hazards.

Table 1: Physicochemical Properties and Identifiers

Property	Value
CAS Number	124845-04-1
Molecular Formula	C <sub>7</sub> H <sub>7</sub> NO <sub>3</sub>
Molecular Weight	153.14 g/mol
Appearance	Powder or liquid
Storage	Room temperature, dry, sealed

Table 2: Summary of GHS Hazard Information from Safety Data Sheets (SDS)

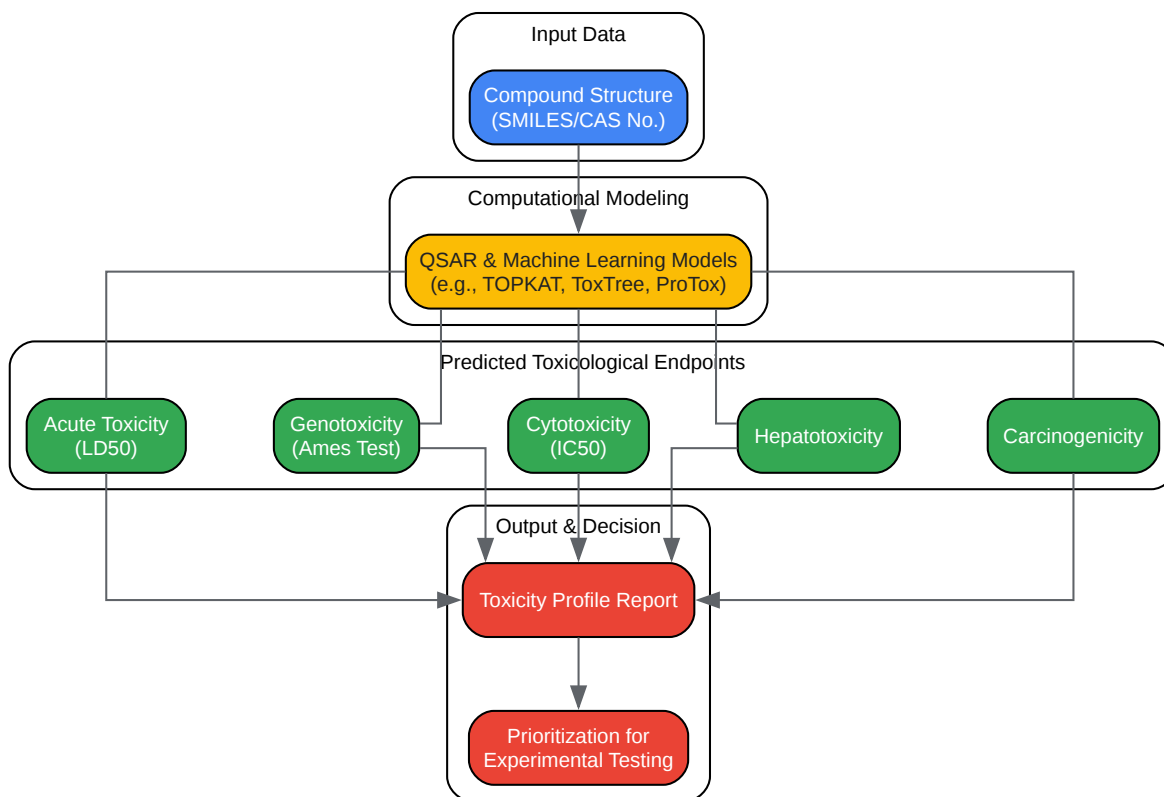
Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Eye Irritation	H319	Causes serious eye irritation

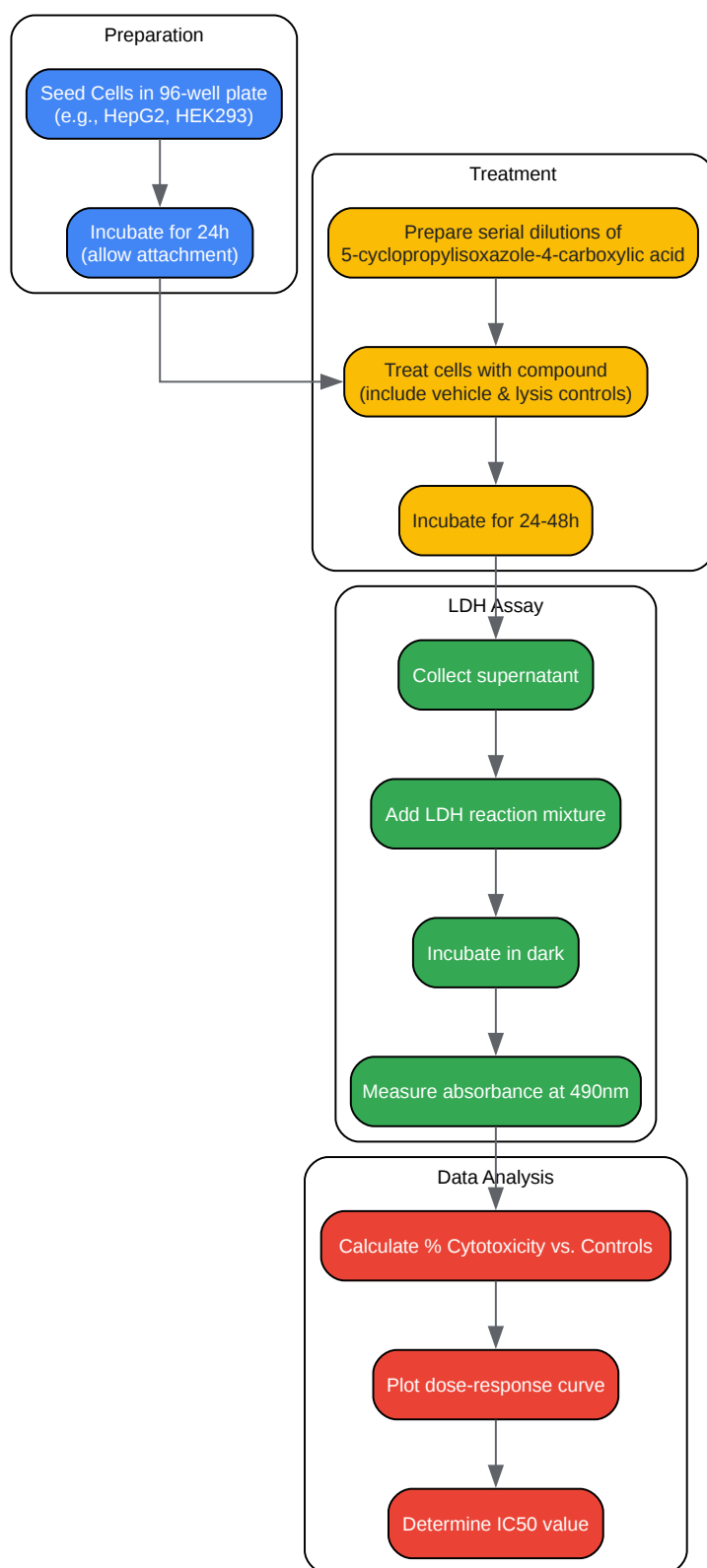
Note: This information is based on supplier SDS and may not be derived from comprehensive toxicological testing.

## Tier 1: In Silico Toxicity Prediction

Computational toxicology uses computer models to predict the potential toxicity of chemicals based on their structure. These methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are invaluable for prioritizing compounds for further testing and for guiding the design of experimental studies.

A proposed in silico assessment workflow can efficiently screen for a wide range of potential toxicities.





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